5alpha-Ergost-8(14)-ene

描述

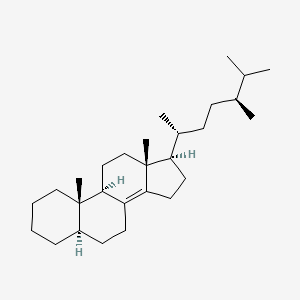

5alpha-Ergost-8(14)-ene is a sterol derivative belonging to the class of organic compounds known as ergosterols and derivatives. It is a naturally occurring compound found in the cell membranes of fungi and some protists. Ergosterols play a crucial role in maintaining cell membrane integrity and fluidity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Ergost-8(14)-ene typically involves the modification of ergosterol. One common method starts with ergosterol acetate, which is converted into (22E)-3beta-acetoxy-5alpha-ergosta-8(14),22-dien-15-one through a series of reactions. This process involves three stages and achieves an overall yield of 32% .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of ergosterol from natural sources, followed by chemical modification to obtain the desired compound. The specific conditions and reagents used in these processes can vary depending on the desired purity and yield.

化学反应分析

Types of Reactions

5alpha-Ergost-8(14)-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or alcohols, while reduction can yield various hydrocarbon derivatives.

科学研究应用

Chemical Applications

Synthesis of Complex Molecules

5alpha-Ergost-8(14)-ene serves as a critical precursor in the synthesis of various complex organic molecules. Its structure allows for modifications that lead to the development of new chemical entities, making it valuable in synthetic organic chemistry. For instance, acetylation processes can transform this compound into derivatives that exhibit distinct chemical properties and functionalities.

Reactivity and Transformations

The compound is known to undergo several chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these transformations include:

- Oxidation : Potassium permanganate and chromium trioxide are typically employed to oxidize this compound into various oxidized derivatives.

- Reduction : Sodium borohydride is a common reducing agent that can convert the compound into reduced forms.

- Substitution : The acetate group can be replaced with other functional groups through nucleophilic substitution reactions facilitated by reagents like sodium methoxide.

Biological Applications

Cell Membrane Structure and Function

In biological research, this compound is studied for its role in cell membrane integrity and function. It is integral to understanding cholesterol metabolism and its effects on cellular processes. The compound's interaction with cellular membranes can influence enzyme activities involved in sterol metabolism, particularly HMG-CoA reductase, which is crucial for cholesterol biosynthesis.

Therapeutic Potential

The compound exhibits promising therapeutic properties. Research indicates that derivatives of this compound possess anti-inflammatory and cholesterol-lowering effects. Studies have highlighted its potential use in developing pharmaceuticals targeting conditions related to cholesterol dysregulation . Notably, a study on a derivative showed high toxicity against MCF-7 human mammary gland carcinoma cells, suggesting potential anticancer applications .

Industrial Applications

Production of Sterol-Based Products

In industrial settings, this compound is utilized in manufacturing various sterol-based products. Its applications extend to cosmetics and dietary supplements, where it contributes to formulations aimed at enhancing health and wellness. The compound's unique properties make it suitable for developing products that leverage its biological activity.

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Activity Study : A derivative of this compound was tested on MCF-7 cells, revealing significant cytotoxicity and suggesting a pathway for developing new cancer therapies .

- Cholesterol Regulation Research : Studies have shown that ergostane derivatives can regulate cholesterol biosynthesis in Hep G2 cells, highlighting their potential use as therapeutic agents for hypercholesterolemia .

- Biosynthetic Pathway Exploration : Research into the biosynthetic pathways involving this compound has provided insights into its metabolic roles within various organisms, particularly fungi .

作用机制

The mechanism of action of 5alpha-Ergost-8(14)-ene involves its incorporation into cell membranes, where it helps maintain membrane integrity and fluidity. It interacts with various molecular targets, including enzymes involved in sterol biosynthesis and metabolism. These interactions can affect cellular processes such as membrane permeability and signal transduction.

相似化合物的比较

Similar Compounds

Ergosterol: A precursor to 5alpha-Ergost-8(14)-ene, found in fungal cell membranes.

Cholesterol: A structurally similar sterol found in animal cell membranes.

Stigmasterol: A plant sterol with a similar structure and function.

Uniqueness

This compound is unique due to its specific structure and the presence of a double bond at the 8(14) position. This structural feature distinguishes it from other sterols and contributes to its specific biological and chemical properties.

生物活性

5alpha-Ergost-8(14)-ene, a sterol compound, is of significant interest in biological research due to its structural uniqueness and potential therapeutic applications. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, effects on cell metabolism, and potential medicinal uses.

Chemical Structure and Properties

This compound is characterized by a specific double bond at the 8(14) position, which distinguishes it from other sterols. This structural feature contributes to its unique biological properties and interactions within cellular environments.

The biological activity of this compound is primarily mediated through its interaction with cellular membranes and various metabolic pathways. Notably, it influences cholesterol metabolism by modulating the activity of enzymes such as HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This modulation can lead to altered cholesterol levels and impact cellular processes related to membrane fluidity and integrity.

Antiproliferative Effects

Research has indicated that derivatives of this compound exhibit antiproliferative effects on cancer cell lines. For instance, studies have shown that certain synthesized derivatives demonstrate cytotoxicity against human breast carcinoma cells (MCF-7) with a TC50 value of approximately 0.4 μM after 48 hours of incubation in serum-free medium .

Table 1: Cytotoxicity Data

| Compound | Cell Line | TC50 (μM) |

|---|---|---|

| (22R,23R)-3β-hydroxy-22,23-epoxy-5α-ergost-8(14)-en-15-one | MCF-7 | 0.4 ± 0.1 |

| This compound derivative | HeLa | TBD |

Case Studies

- Study on Pyrrosia piloselloides Extracts : A study investigated the antiproliferative effects of methanol extracts from Pyrrosia piloselloides, which contained several sterols including derivatives of this compound. The methanol extract exhibited an IC50 value of 16.25 µg/mL against HeLa cells, indicating significant antiproliferative activity .

- Synthesis and Toxicity Testing : Another study focused on synthesizing derivatives of this compound and evaluating their toxicity against various cancer cell lines. The results indicated that modifications to the sterol structure could enhance its cytotoxic properties, suggesting potential for drug development .

Potential Therapeutic Applications

The unique biological activities of this compound derivatives suggest several therapeutic applications:

- Cholesterol-Lowering Agents : By modulating cholesterol biosynthesis pathways, these compounds may serve as effective treatments for hypercholesterolemia.

- Anticancer Agents : The demonstrated cytotoxic effects against various cancer cell lines highlight the potential for developing new anticancer therapies based on this compound.

常见问题

Basic Research Questions

Q. How can researchers determine the structural conformation of 5α-Ergost-8(14)-ene experimentally?

- Methodological Answer : The structural elucidation of 5α-Ergost-8(14)-ene typically involves nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY and HSQC) to confirm stereochemistry and carbon connectivity. X-ray crystallography is recommended for definitive spatial arrangement, particularly for resolving ambiguities in double-bond positioning (e.g., the 8(14)-ene moiety). Reference data from analogous sterol derivatives should be cross-referenced to validate assignments .

Q. What are the standard protocols for synthesizing 5α-Ergost-8(14)-ene in laboratory settings?

- Methodological Answer : Synthesis often begins with ergosterol or related sterol precursors via selective hydrogenation or enzymatic modification. Key steps include protecting group strategies for hydroxyl moieties and controlled dehydrogenation to introduce the 8(14)-ene group. Reaction monitoring via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) is critical to ensure intermediate purity. Detailed protocols for sterol synthesis are outlined in authoritative journals like the Beilstein Journal of Organic Chemistry, emphasizing reproducibility and characterization rigor .

Q. How should researchers validate the purity of 5α-Ergost-8(14)-ene samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 210 nm) is standard for assessing purity. Differential scanning calorimetry (DSC) can identify melting-point deviations indicative of impurities. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended. All methods must include calibration against certified reference materials .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for 5α-Ergost-8(14)-ene?

- Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Researchers should:

- Perform dose-response studies across multiple cell lines or in vivo models.

- Conduct meta-analyses of published data to identify confounding variables (e.g., solvent effects, incubation times).

- Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. gene expression profiling). Subgroup analyses, as outlined in clinical trial frameworks, can isolate context-specific effects .

Q. How can computational modeling optimize the design of 5α-Ergost-8(14)-ene derivatives for target binding?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to predict interactions with biological targets like nuclear receptors. Parameters should include free-energy calculations (MM-PBSA/GBSA) and entropy corrections. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical to verify computational predictions .

Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity in 5α-Ergost-8(14)-ene studies?

- Methodological Answer : Nonlinear regression models (e.g., log-logistic or Hill equations) quantify EC50/LC50 values. Bootstrap resampling or Bayesian hierarchical models account for biological variability. For longitudinal data, mixed-effects models differentiate between inter- and intra-subject variability. Reporting must adhere to the ARRIVE guidelines for preclinical studies .

Q. How do researchers address ethical challenges in sharing proprietary data on 5α-Ergost-8(14)-ene derivatives?

- Methodological Answer : Data-sharing agreements should define access tiers (e.g., open, embargoed, or restricted) and comply with FAIR principles (Findable, Accessible, Interoperable, Reusable). Anonymized raw data can be deposited in repositories like Zenodo or ChEMBL. Ethical reviews must ensure compliance with institutional IP policies and authorship guidelines from organizations like COPE (Committee on Publication Ethics) .

Q. Data Management and Reproducibility

Q. What frameworks ensure reproducibility in 5α-Ergost-8(14)-ene synthesis and bioassays?

- Methodological Answer : Adopt the "SPRING" checklist:

- S tandardized protocols (e.g., IUPAC guidelines for sterol nomenclature).

- P re-registration of hypotheses on platforms like Open Science Framework.

- R aw data archiving with metadata (e.g., experimental temperature, solvent batches).

- I nter-lab validation via collaborative trials.

- N egative results reporting to avoid publication bias.

- G uideline adherence (e.g., ARRIVE for animal studies) .

Q. How should researchers handle conflicting spectroscopic data for novel 5α-Ergost-8(14)-ene analogs?

- Methodological Answer : Discrepancies in NMR/IR data may arise from solvent polarity or tautomerism. Solutions include:

- Repeating measurements under standardized conditions (e.g., DMSO-d6 vs. CDCl3).

- Using hyphenated techniques like LC-NMR for unstable intermediates.

- Cross-validating with computational spectroscopy (e.g., DFT calculations for predicted chemical shifts) .

Q. Ethical and Compliance Considerations

Q. What ethical protocols govern in vivo studies of 5α-Ergost-8(14)-ene’s pharmacological effects?

- Methodological Answer : Compliance with institutional animal care committees (IACUC) is mandatory. Studies must:

- Minimize sample sizes via power analysis.

- Use humane endpoints (e.g., tumor volume thresholds).

- Report adverse events per Table 2.5.2b of clinical guidelines, including severity grading and causality assessments .

属性

IUPAC Name |

(5R,9R,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-22,24,26H,7-18H2,1-6H3/t20-,21+,22+,24+,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEPHKGUAQDHOE-BIFNGEDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CCC2=C3CC[C@H]4CCCC[C@@]4([C@H]3CC[C@]12C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623426 | |

| Record name | (5alpha)-Ergost-8(14)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6673-69-4 | |

| Record name | (5alpha)-Ergost-8(14)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。